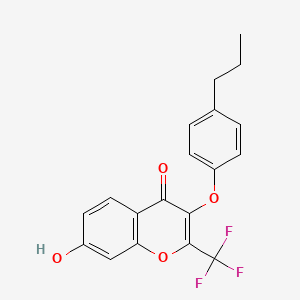

7-Hydroxy-3-(4-propyl-phenoxy)-2-trifluoromethyl-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Spectral Analysis and DFT Investigation

A study conducted by Al‐Otaibi et al. (2020) involved spectroscopic analysis and quantum mechanical studies of some benzopyran analogues, including chromen-4-one derivatives. These compounds, known for their pharmaceutical activity, were investigated using DFT/B3LYP/6-311++G(d,p) level of theory. The research highlights the interaction of these compounds with graphene, forming molecular self-assemblies that significantly enhance various physicochemical properties. Biological activity predictions were made using molecular docking studies, suggesting potential applications in drug design and materials science (Al‐Otaibi et al., 2020).

Synthesis and Structural Analysis

Research by Bao et al. (2019) focused on synthesizing a new series of coumarin derivatives, specifically 7-hydroxy-7-(trifluoromethyl)-6a,12b-dihydro-6H,7H-chromeno[3,4-c]chromen-6-ones. These compounds were characterized using various spectroscopic methods, and their chemical structures were confirmed through single crystal X-ray analysis. The study also evaluated the antifungal activities of these compounds, identifying significant potential against specific fungal strains. This research indicates the application of these compounds in developing antifungal agents (Bao et al., 2019).

Gold-Catalyzed Synthesis

Jiang et al. (2016) developed a gold-catalyzed, hydrogen bond-directed tandem cyclization strategy to synthesize indeno-chromen-4-one derivatives. The selectivity of this process, influenced by the hydrogen bond between the hydroxyl and carbonyl groups, was confirmed through both experimental and theoretical evidence. This method represents a novel approach to creating complex chromen-4-one structures with potential implications in synthetic chemistry and drug development (Jiang et al., 2016).

Characterization of Carbonyl-Phenol Adducts

A study by Hidalgo and Zamora (2019) explored the interaction between food phenolics and 4-hydroxy-2-alkenals, leading to the formation of carbonyl-phenol adducts. These compounds were characterized using nuclear magnetic resonance and mass spectrometry. The research provides a foundation for detecting carbonyl-phenol adducts derived from hydroxyalkenals in food products, suggesting applications in food science and safety (Hidalgo & Zamora, 2019).

Safety and Hazards

properties

IUPAC Name |

7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3O4/c1-2-3-11-4-7-13(8-5-11)25-17-16(24)14-9-6-12(23)10-15(14)26-18(17)19(20,21)22/h4-10,23H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLLAEZBWONQTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-3-(4-propyl-phenoxy)-2-trifluoromethyl-chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2995302.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2995303.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2995313.png)

![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)

![2-butyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B2995322.png)

![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid;hydrochloride](/img/structure/B2995324.png)

![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)